2-Bromooxazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromooxazole-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C4H2BrNO2 It is characterized by the presence of a bromine atom at the 2-position and an aldehyde group at the 5-position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromooxazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of oxazole-5-carbaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The process involves careful control of reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromooxazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (oxidation) or sodium borohydride (reduction).
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), dichloromethane
Oxidation: Potassium permanganate, water
Reduction: Sodium borohydride, ethanol
Condensation: Amines or hydrazines, ethanol
Major Products Formed
Substitution: 2-Substituted oxazole-5-carbaldehyde derivatives
Oxidation: 2-Bromooxazole-5-carboxylic acid
Reduction: 2-Bromooxazole-5-methanol
Condensation: Imines or hydrazones
Scientific Research Applications
2-Bromooxazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromooxazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The bromine atom and aldehyde group play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromothiazole-5-carbaldehyde: Similar structure with a thiazole ring instead of an oxazole ring.
2-Bromo-5-oxazolecarboxylic acid: Similar structure with a carboxylic acid group instead of an aldehyde group.
2-Bromo-5-oxazolemethanol: Similar structure with a hydroxyl group instead of an aldehyde group.
Uniqueness
2-Bromooxazole-5-carbaldehyde is unique due to the combination of the bromine atom and aldehyde group on the oxazole ring. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-bromo-1,3-oxazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2/c5-4-6-1-3(2-7)8-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGUJPMMPKLZMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=N1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.